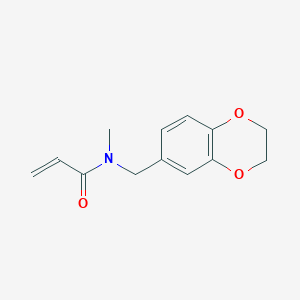
2-amino-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pentanamide, also known as AOP-RANTES, is a chemokine analogue that has been developed for its potential therapeutic applications in various diseases. This compound has been synthesized using various methods and has been widely studied for its mechanism of action, biochemical and physiological effects, and future directions in scientific research.
Mécanisme D'action
2-amino-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pentanamide works by binding to chemokine receptors, specifically CCR1, CCR3, and CCR5. This binding prevents the activation of these receptors by natural chemokines, which in turn inhibits the recruitment and activation of immune cells. This mechanism of action has been shown to be effective in reducing inflammation and tumor growth in preclinical studies.
Biochemical and Physiological Effects:
2-amino-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pentanamide has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to reduce the recruitment and activation of immune cells, which leads to reduced inflammation and tumor growth. Additionally, it has been shown to have anti-angiogenic effects, which can inhibit the growth of blood vessels in tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-amino-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pentanamide in lab experiments is its specificity for chemokine receptors, which allows for more targeted effects compared to natural chemokines. Additionally, 2-amino-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pentanamide has been shown to be stable in various conditions, which allows for easier storage and handling. However, one limitation of using 2-amino-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pentanamide is its cost, which can be higher compared to natural chemokines.
Orientations Futures
For scientific research on 2-amino-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pentanamide include further preclinical and clinical studies to explore its potential therapeutic applications in various diseases. Additionally, research can be done to optimize the synthesis and formulation of 2-amino-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pentanamide for improved efficacy and cost-effectiveness. Finally, research can be done to explore the use of 2-amino-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pentanamide in combination with other therapies for enhanced therapeutic effects.
Méthodes De Synthèse
2-amino-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pentanamide can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the compound is synthesized on a solid resin support, while in solution-phase synthesis, the compound is synthesized in a solution. Both methods involve the sequential addition of amino acids to form the peptide chain, which is then cleaved from the resin support or purified from the solution.
Applications De Recherche Scientifique
2-amino-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pentanamide has been studied for its potential therapeutic applications in various diseases, including cancer, HIV, and inflammatory diseases. It has been shown to have anti-inflammatory and anti-tumor effects in preclinical studies, and has been tested in clinical trials for its safety and efficacy in treating HIV.
Propriétés
IUPAC Name |
2-amino-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2/c1-2-3-8(13)11(17)14-7-4-5-9-10(6-7)16-12(18)15-9/h4-6,8H,2-3,13H2,1H3,(H,14,17)(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVOWCGUYDLUJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)NC1=CC2=C(C=C1)NC(=O)N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pentanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-morpholin-4-ylsulfonylphenyl)methyl]prop-2-enamide](/img/structure/B7556890.png)
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B7556894.png)



![2-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]propanoic acid](/img/structure/B7556907.png)



![N-[(3-chlorophenyl)methyl]-N-methylprop-2-enamide](/img/structure/B7556946.png)

![N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B7556951.png)
![2-[(3-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556955.png)